

A Comparative Guide to the Spectroscopic Interpretation of 5-Chloroquinolin-6-amine

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Compound of Interest

Compound Name: 5-Chloroquinolin-6-amine

CAS No.: 778516-03-3

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In the landscape of drug discovery and molecular sciences, the unambiguous structural elucidation of novel compounds is paramount. **5-Chloroquinolin-6-amine**, a substituted quinoline, represents a scaffold of significant interest due to the prevalence of the quinoline moiety in a wide array of therapeutic agents. This guide provides an in-depth, comparative analysis of the spectroscopic characteristics of **5-Chloroquinolin-6-amine**. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure and spectral output, offering a field-proven perspective on data interpretation. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

The Structural and Electronic Landscape of 5-Chloroquinolin-6-amine

The quinoline ring system is a bicyclic aromatic heterocycle. The placement of a chlorine atom at the C-5 position and an amine group at the C-6 position introduces significant electronic and steric influences that are directly observable in its spectroscopic signatures. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I), while the amino group is a strong electron-donating group through resonance (+R). This electronic push-pull

relationship profoundly impacts the electron density distribution across the aromatic system, leading to predictable and interpretable shifts in nuclear magnetic resonance (NMR) spectra, characteristic vibrations in infrared (IR) spectroscopy, and specific fragmentation patterns in mass spectrometry (MS).

^1H NMR Spectroscopy: A Proton's Perspective

Proton NMR (^1H NMR) provides a detailed map of the proton environments within a molecule. For **5-Chloroquinolin-6-amine**, the aromatic region of the spectrum is of primary interest. The chemical shifts (δ) and coupling constants (J) of the protons on the quinoline core are highly sensitive to the electronic effects of the chloro and amino substituents.

Predicted ^1H NMR Data for 5-Chloroquinolin-6-amine

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-2	~8.7	dd	J \approx 4.2, 1.5	Deshielded by the adjacent nitrogen.
H-3	~7.3	dd	J \approx 8.4, 4.2	Coupled to H-2 and H-4.
H-4	~8.0	dd	J \approx 8.4, 1.5	Influenced by the quinoline nitrogen.
H-7	~7.5	d	J \approx 8.8	Coupled to H-8.
H-8	~7.9	d	J \approx 8.8	Deshielded due to proximity to the heterocyclic ring.
-NH ₂	~4.5	br s	-	Broad signal due to quadrupolar relaxation and exchange.

Comparative ¹H NMR Analysis

A comparison with related isomers, such as 2-chloroquinoline, reveals the significant influence of substituent positioning. In 2-chloroquinoline, the chlorine at the C-2 position causes a general downfield shift for protons in the pyridine ring.^[1] In contrast, for **5-Chloroquinolin-6-amine**, the primary electronic perturbations are concentrated on the carbocyclic ring.

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} caption: Molecular structure of **5-Chloroquinolin-6-amine**.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in **5-Chloroquinolin-6-amine** are influenced by the electronegativity of the attached atoms and the overall electron density.

Predicted ¹³C NMR Data for 5-Chloroquinolin-6-amine

Carbon	Predicted Chemical Shift (δ, ppm)	Rationale
C-2	~150	Adjacent to nitrogen.
C-3	~122	Standard aromatic carbon.
C-4	~135	Influenced by the nitrogen.
C-4a	~128	Bridgehead carbon.
C-5	~125	Attached to chlorine (ipso-carbon).
C-6	~145	Attached to the amino group.
C-7	~115	Shielded by the amino group.
C-8	~130	Standard aromatic carbon.
C-8a	~148	Bridgehead carbon adjacent to nitrogen.

Comparative ¹³C NMR Analysis

The predicted chemical shifts can be benchmarked against known data for other substituted quinolines. For instance, in aromatic amines, the carbon atom directly attached to the amino group (ipso-carbon) is typically deshielded, while the ortho and para carbons are shielded due to the electron-donating resonance effect.^[2] Conversely, the carbon attached to the chlorine

atom will have its chemical shift influenced by the halogen's electronegativity. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups, although for this molecule, only CH and quaternary carbons are present in the aromatic system.[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data for 5-Chloroquinolin-6-amine

Wavenumber (cm ⁻¹)	Vibration	Intensity	Notes
3450-3300	N-H stretch	Medium	Two bands expected for a primary amine (asymmetric and symmetric).[4][5]
3100-3000	Aromatic C-H stretch	Medium	Characteristic of sp ² C-H bonds.
1650-1580	N-H bend	Medium	Confirms the presence of a primary amine.[4]
1600-1450	Aromatic C=C stretch	Strong	Multiple bands are characteristic of the quinoline ring system.
1335-1250	Aromatic C-N stretch	Strong	Indicates an aromatic amine.[4]
~1100	C-Cl stretch	Strong	Dependent on the specific environment.

Comparative IR Analysis

The IR spectrum of **5-Chloroquinolin-6-amine** would be expected to show characteristic differences when compared to a non-aminated chloroquinoline. The most notable difference would be the appearance of the N-H stretching and bending vibrations. The exact positions of the aromatic C=C stretching bands can also be subtly influenced by the substitution pattern.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrometry Data for 5-Chloroquinolin-6-amine

- Molecular Ion (M^+): The expected molecular ion peak would appear at m/z 178, with a significant $M+2$ peak at m/z 180 (approximately one-third the intensity of the M^+ peak) due to the isotopic abundance of ^{37}Cl .
- Key Fragmentation Pathways:
 - Loss of HCN (m/z 151): A common fragmentation pathway for nitrogen-containing heterocycles.
 - Loss of Cl radical (m/z 143): Fragmentation of the C-Cl bond.
 - Further fragmentation of the quinoline ring system.

Comparative MS Analysis

The fragmentation pattern of **5-Chloroquinolin-6-amine** can be compared to other quinoline derivatives. For example, quinolones often exhibit characteristic losses of H_2O , CO , and side-chain fragments.[7] The presence of the chlorine atom provides a distinct isotopic signature that is a powerful diagnostic tool in identifying the compound.[8]

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate interpretation. The following are generalized protocols for the spectroscopic analysis of quinoline derivatives.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.^[1]
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire a standard ^1H NMR spectrum using a single-pulse experiment.
 - Acquire a broadband-decoupled ^{13}C NMR spectrum.
 - If necessary, perform DEPT experiments to aid in carbon signal assignment.

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} caption: A typical workflow for spectroscopic analysis.

IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR (Attenuated Total Reflectance) accessory.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

- Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Conclusion

The spectroscopic characterization of **5-Chloroquinolin-6-amine** is a multi-faceted process that relies on the synergistic interpretation of ^1H NMR, ^{13}C NMR, IR, and MS data. By understanding the fundamental principles of how the chloro and amino substituents influence the electronic and structural properties of the quinoline core, researchers can confidently elucidate the structure of this and related molecules. This guide provides a framework for this interpretive process, grounded in a comparative analysis with known compounds and established spectroscopic principles. The ability to accurately interpret these spectral signatures is an indispensable skill in the advancement of chemical and pharmaceutical research.

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